ethyl5,7-difluoro-1-methyl-1H-indole-3-carboxylate ethyl5,7-difluoro-1-methyl-1H-indole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18234386
InChI: InChI=1S/C12H11F2NO2/c1-3-17-12(16)9-6-15(2)11-8(9)4-7(13)5-10(11)14/h4-6H,3H2,1-2H3
SMILES:
Molecular Formula: C12H11F2NO2
Molecular Weight: 239.22 g/mol

ethyl5,7-difluoro-1-methyl-1H-indole-3-carboxylate

CAS No.:

Cat. No.: VC18234386

Molecular Formula: C12H11F2NO2

Molecular Weight: 239.22 g/mol

* For research use only. Not for human or veterinary use.

ethyl5,7-difluoro-1-methyl-1H-indole-3-carboxylate -

Specification

Molecular Formula C12H11F2NO2
Molecular Weight 239.22 g/mol
IUPAC Name ethyl 5,7-difluoro-1-methylindole-3-carboxylate
Standard InChI InChI=1S/C12H11F2NO2/c1-3-17-12(16)9-6-15(2)11-8(9)4-7(13)5-10(11)14/h4-6H,3H2,1-2H3
Standard InChI Key AWCMWCIEZUSMFC-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CN(C2=C1C=C(C=C2F)F)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The indole core of ethyl 5,7-difluoro-1-methyl-1H-indole-3-carboxylate consists of a bicyclic structure featuring a benzene ring fused to a pyrrole ring. Substitutions at the 1-, 3-, 5-, and 7-positions introduce steric and electronic modifications that influence reactivity and interactions with biological targets. The methyl group at the 1-position enhances steric hindrance, potentially reducing metabolic degradation, while the ethyl ester at the 3-position offers a site for hydrolytic modification or prodrug development. Fluorine atoms at the 5- and 7-positions increase electronegativity, improving lipid solubility and membrane permeability compared to non-fluorinated analogs.

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC12H11F2NO2\text{C}_{12}\text{H}_{11}\text{F}_{2}\text{NO}_{2}
Molecular Weight239.22 g/mol
IUPAC NameEthyl 5,7-difluoro-1-methylindole-3-carboxylate
Canonical SMILESCCOC(=O)C1=CN(C2=C1C=C(C=C2F)F)C
InChI KeyAWCMWCIEZUSMFC-UHFFFAOYSA-N

Spectroscopic and Computational Data

While experimental spectral data (e.g., 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR) for this specific compound are unavailable, analogous indole derivatives exhibit characteristic peaks:

  • 1H^1\text{H}-NMR: Methyl protons (1-position) resonate near δ 3.7–4.0 ppm, while ester methylene groups appear as quartets around δ 4.3–4.5 ppm .

  • 19F^{19}\text{F}-NMR: Fluorine atoms in aromatic systems typically show signals between δ -110 and -125 ppm.

Density functional theory (DFT) simulations could predict optimized geometries and electrostatic potential maps, aiding in the rational design of derivatives.

Synthesis and Manufacturing

Leimgruber–Batcho Indole Synthesis

The Leimgruber–Batcho method is a plausible route for synthesizing this compound, involving:

  • Formation of a Pyrrole Intermediate: Reaction of 2-fluoroaniline with ethyl glyoxylate under acidic conditions.

  • Cyclization: Treatment with a Lewis acid (e.g., BF3OEt2\text{BF}_{3} \cdot \text{OEt}_{2}) to form the indole ring.

  • Fluorination: Electrophilic fluorination using Selectfluor\text{Selectfluor} or N-fluorobenzenesulfonimide\text{N-fluorobenzenesulfonimide} (NFSI) at the 5- and 7-positions.

Table 2: Hypothetical Synthesis Protocol

StepReagents/ConditionsPurpose
12-Fluoroaniline, ethyl glyoxylate, HClForm enamine intermediate
2BF3OEt2\text{BF}_{3} \cdot \text{OEt}_{2}, 80°CCyclize to indole core
3NFSI, CH2Cl2\text{CH}_{2}\text{Cl}_{2}, 0°CIntroduce fluorine atoms
4Methyl iodide, K2CO3\text{K}_{2}\text{CO}_{3}, DMFN-methylation at 1-position

Alternative Routes

The Royal Society of Chemistry’s methodology for indole functionalization using ionic liquids (e.g., 4-n-butylthiomorpholinium 1,1-dioxide) could enable regioselective esterification or fluorination under mild conditions . For example, refluxing indole derivatives with propane sultone in acetonitrile facilitates sulfonic acid group incorporation, which may stabilize intermediates during fluorination .

Physicochemical and Stability Profiles

Solubility and Partitioning

Predicted logP values (e.g., using XLogP3) estimate a partition coefficient of ~2.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration. The ethyl ester group enhances solubility in organic solvents (e.g., ethyl acetate, dichloromethane) but limits aqueous solubility, necessitating prodrug strategies for biomedical applications.

Thermal and Oxidative Stability

Differential scanning calorimetry (DSC) of similar indole esters reveals melting points between 120°C and 150°C, with decomposition above 250°C. Fluorination at the 5- and 7-positions likely increases thermal stability due to strong C-F bonds (bond energy: ~485 kJ/mol).

Biological Activity and Mechanistic Insights

Hypothesized Pharmacological Effects

While direct activity data are lacking, structurally related indoles exhibit:

  • Anticancer Activity: Inhibition of tubulin polymerization (e.g., combretastatin analogs).

  • Antimicrobial Effects: Disruption of bacterial cell membranes via lipophilic interactions.

  • Anti-Inflammatory Action: Suppression of COX-2 and NF-κB pathways.

Fluorine atoms may enhance target binding through dipole interactions and metabolic resistance by blocking cytochrome P450 oxidation sites.

Toxicology and ADME Profiles

In silico predictions (e.g., SwissADME) suggest:

  • Absorption: High gastrointestinal absorption (HIA >90%).

  • Metabolism: Susceptibility to esterase-mediated hydrolysis, yielding 5,7-difluoro-1-methylindole-3-carboxylic acid.

  • Excretion: Renal clearance predominates due to moderate molecular weight and polarity.

Research Gaps and Future Directions

Priority Investigations

  • Synthetic Optimization: Screen ionic liquid catalysts to improve fluorination yields .

  • Biological Screening: Evaluate cytotoxicity against NCI-60 cancer cell lines and antimicrobial activity via broth microdilution assays.

  • Prodrug Development: Synthesize amide or glycoside derivatives to enhance aqueous solubility.

Computational Modeling

Molecular docking studies against EGFR kinase or tubulin could identify putative binding modes, guiding structure-activity relationship (SAR) campaigns.

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